2,2-Difluoro-2-(3-methylpyridin-2-yl)acetic acid hydrochloride
Description
The compound features a pyridine ring substituted with a methyl group at position 3 and a difluoroacetic acid moiety at position 2, which is further stabilized as a hydrochloride salt.
Properties
IUPAC Name |
2,2-difluoro-2-(3-methylpyridin-2-yl)acetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2NO2.ClH/c1-5-3-2-4-11-6(5)8(9,10)7(12)13;/h2-4H,1H3,(H,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGDYUQQCZLUZDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)C(C(=O)O)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClF2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting from 2,2-Difluoroacetic Anhydride and Pyridine Derivatives
Comparative Data Table of Preparation Methods
| Method | Starting Materials | Key Reagents/Conditions | Yield (%) | Scale | Advantages | Disadvantages |
|---|---|---|---|---|---|---|
| 2,2-Difluoroacetic Anhydride route | 2,2-Difluoroacetic anhydride, vinyl ether, nitrile intermediates | Hydrobromic acid, zinc reduction, ammonium hydroxide basification | ~46% overall (5 steps) | Kilogram scale | Mild conditions, no hazardous fluorinating agents, scalable | Multi-step, requires careful work-up |
| Organolithium-mediated route | 1,2-Difluorobenzene, n-butyl lithium, oxalic acid esters | Low temperature (-65 to -78 °C), alkaline reduction, acidification | Up to 90% for intermediate esters | Industrial scale | High purity, industrially proven, simple reagents | Requires low temperature, air/moisture sensitive reagents |
Research Findings and Notes
- The organolithium method benefits from simple reagents and high yields but requires stringent low-temperature control and inert atmosphere to avoid side reactions.
- The difluoroacetic anhydride approach avoids the use of hazardous reagents like DAST and sealed vessels and is suitable for large-scale production, providing a practical route to fluorinated pyridine derivatives.
- The final hydrochloride salt formation is typically achieved by acidification with hydrochloric acid, facilitating crystallization and purification.
- Optimization of reaction parameters such as temperature, reagent equivalents, and solvent choice is critical to maximize yield and purity.
- The multi-step synthesis involving nitrile intermediates and cyclization is well-documented for related compounds and can be adapted for the 3-methylpyridin-2-yl substitution pattern.
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-2-(3-methylpyridin-2-yl)acetic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The difluoroacetic acid moiety can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoroacetic acid derivatives, while substitution reactions can produce a variety of functionalized pyridine compounds.
Scientific Research Applications
Basic Information
- Chemical Formula : C₈H₈ClF₂N O₂
- Molecular Weight : 223.61 g/mol
- IUPAC Name : 2,2-difluoro-2-(3-methylpyridin-2-yl)acetic acid; hydrochloride
- CAS Number : 1790141-29-5
- Appearance : Powder
Structural Characteristics
The compound features a difluoromethyl group attached to a pyridine ring, which enhances its chemical reactivity and biological activity. The presence of fluorine atoms contributes to its lipophilicity and stability, making it a valuable intermediate in various synthetic and medicinal applications.
Chemistry
-
Building Block for Organic Synthesis :
- 2,2-Difluoro-2-(3-methylpyridin-2-yl)acetic acid hydrochloride serves as a versatile intermediate in organic synthesis, facilitating the creation of more complex molecules through various reactions such as oxidation, reduction, and substitution.
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Synthesis of Agrochemicals :
- The compound can be utilized in the production of agrochemicals, where its unique structure may enhance the efficacy of herbicides or pesticides.
Biology
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Enzyme Interaction Studies :
- This compound is valuable for studying enzyme interactions and metabolic pathways. Its ability to modulate enzyme activity makes it significant in biochemical research.
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Anticancer Properties :
- Preliminary studies indicate that 2,2-Difluoro-2-(3-methylpyridin-2-yl)acetic acid hydrochloride exhibits cytotoxic effects against various cancer cell lines. In vitro studies have shown that it can induce apoptosis in human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines with IC values indicating its potency:
Cell Line IC Value (µM) Mechanism of Action MCF-7 15.63 Induction of apoptosis MEL-8 12.34 Cell cycle arrest U-937 10.50 Inhibition of proliferation -
Buffering Agent :
- This compound functions as a non-ionic organic buffering agent suitable for maintaining pH levels in biological assays and cell cultures, crucial for experimental accuracy.
Industrial Applications
- Production of Fine Chemicals :
- Due to its unique properties, 2,2-Difluoro-2-(3-methylpyridin-2-yl)acetic acid hydrochloride is used in the fine chemicals industry for synthesizing specialty chemicals that require precise chemical characteristics.
Anticancer Research
A study on the anticancer properties of this compound revealed its effectiveness against specific cancer cell lines:
- MCF-7 Cells : Demonstrated significant apoptosis induction at low concentrations.
Enzyme Inhibition Studies
Research has highlighted the potential of this compound as an inhibitor of specific enzymes involved in metabolic pathways relevant to cancer progression.
Mechanism of Action
The mechanism of action of 2,2-Difluoro-2-(3-methylpyridin-2-yl)acetic acid hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The difluoroacetic acid moiety can form strong hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The specific pathways involved depend on the context of its application, whether in biological systems or chemical reactions.
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison of Pyridine Derivatives
Key Observations :
- Fluorine Substitution: The presence of fluorine in the target compound and 2-(5-fluoropyridin-2-yl)acetic acid hydrochloride increases electronegativity and metabolic stability compared to non-fluorinated analogs like 2-(pyridin-3-yl)acetic acid .
- Halogenation Effects : The dichloro- and difluoromethyl-substituted analog (CAS 1805052-06-5) exhibits higher lipophilicity, suggesting divergent applications in agrochemistry versus pharmaceuticals .
- Safety Profile: Limited data exist for the hydrochloride salts, but 2-(pyridin-3-yl)acetic acid (non-fluorinated) has documented safety protocols for skin/eye exposure and combustion hazards .
Non-Pyridine Heterocyclic Acetic Acid Derivatives
Table 2: Piperidine and Azetidine Analogs
Key Observations :
- Ring Size and Reactivity : Piperidine-based analogs (6-membered ring) exhibit greater conformational flexibility compared to azetidine (4-membered ring) derivatives, influencing their binding affinity in drug design .
- Ester vs. Acid Functionalization : The ethyl ester in CAS 1780567-99-8 reduces solubility but enhances bioavailability, contrasting with the free acid form of the target compound .
Biological Activity
2,2-Difluoro-2-(3-methylpyridin-2-yl)acetic acid hydrochloride (CAS Number: 1795440-37-7) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its pharmacological properties.
The molecular formula of 2,2-Difluoro-2-(3-methylpyridin-2-yl)acetic acid hydrochloride is CHClFNO, with a molecular weight of 223.60 g/mol. The compound contains a difluoromethyl group and a pyridine moiety, which are significant for its biological activity.
The biological activity of 2,2-Difluoro-2-(3-methylpyridin-2-yl)acetic acid hydrochloride is primarily attributed to its interaction with specific biological targets. While detailed mechanisms are still under investigation, preliminary studies suggest that the compound may influence metabolic pathways related to enzyme inhibition and receptor modulation.
Biological Activity
1. Antiparasitic Activity
Recent research has indicated that compounds with similar structures exhibit antiparasitic effects, particularly against Plasmodium falciparum, the causative agent of malaria. In vitro studies have shown that pyridine derivatives can inhibit key metabolic processes in these parasites, leading to decreased viability.
| Compound | EC (µM) | Reference |
|---|---|---|
| 2,2-Difluoro-2-(3-methylpyridin-2-yl)acetic acid | TBD | |
| Benchmark Compound A | 0.019 | |
| Benchmark Compound B | 0.038 |
2. Cytotoxicity
Cytotoxicity assays conducted on human cell lines (e.g., HepG2 liver cells) have been pivotal in assessing the safety profile of this compound. The cytotoxic effects are measured by the half-maximal effective concentration (EC), which indicates the concentration required to reduce cell viability by 50%.
3. Enzyme Inhibition
The compound's structural features suggest potential as an enzyme inhibitor. Studies have explored its ability to inhibit enzymes involved in metabolic pathways relevant to disease states such as cancer and infectious diseases.
Case Studies
Several case studies have highlighted the efficacy of similar compounds in preclinical models:
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Malaria Mouse Model : In a study using a malaria mouse model, related compounds demonstrated significant reductions in parasitemia levels, suggesting that modifications to the pyridine structure could enhance efficacy against malaria parasites.
- Findings : Compounds with fluorinated groups showed improved potency compared to their non-fluorinated counterparts.
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Cancer Cell Lines : The impact on various cancer cell lines has been assessed, revealing that certain derivatives exhibit selective cytotoxicity against tumor cells while sparing normal cells.
- Findings : The introduction of specific functional groups improved selectivity and reduced off-target effects.
Q & A
Q. How can structure-activity relationship (SAR) studies improve the design of derivatives targeting pyridine-dependent enzymes?
- Methodological Answer : Synthesize analogs with varied substituents on the pyridine ring (e.g., –CH₃, –CF₃) and assess inhibitory potency via enzyme kinetics (e.g., IC₅₀ determination). Use molecular docking (AutoDock Vina) to predict binding affinities to active sites. Validate with X-ray co-crystallography of enzyme-ligand complexes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
